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Application Notes
NBD-Hydrazine (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) is a fluorescent probe that serves

as a valuable tool for the detection and quantification of carbonyl groups, specifically aldehydes

and ketones, within cellular environments. This reagent is particularly useful for assessing

oxidative stress, as lipid peroxidation and other oxidative damage pathways lead to the

formation of reactive carbonyl species.

NBD-Hydrazine itself is weakly fluorescent. However, upon reaction with aldehydes and

ketones, it forms stable, highly fluorescent hydrazone adducts.[1][2] This "turn-on" fluorescent

property allows for sensitive detection with a high signal-to-noise ratio. The resulting

fluorescence can be visualized and quantified using fluorescence microscopy and other

fluorescence-based detection methods.

The excitation and emission maxima of the NBD-hydrazone adducts are approximately 468 nm

and 535 nm, respectively, making them compatible with standard fluorescein (FITC) filter sets.

[1] The probe is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in phosphate-

buffered saline (PBS).[1]

This document provides a detailed step-by-step protocol for staining fixed cells with NBD-
Hydrazine to detect and quantify cellular aldehydes and ketones, key indicators of oxidative

stress.
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Signaling Pathway and Experimental Workflow
The underlying principle of this protocol is the chemical reaction between NBD-Hydrazine and

cellular aldehydes or ketones. These carbonyl groups are often generated as byproducts of

cellular processes such as lipid peroxidation, where reactive oxygen species (ROS) attack

polyunsaturated fatty acids in cell membranes. This process is a hallmark of oxidative stress

and is implicated in various pathological conditions.
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Cellular Environment Experimental Workflow
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Diagram of the NBD-Hydrazine staining workflow.
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Quantitative Data Summary
The following table summarizes the key quantitative parameters for the NBD-Hydrazine cell

staining protocol.

Parameter Value Reference(s)

NBD-Hydrazine Stock Solution 10-50 mM in DMSO [1][3]

NBD-Hydrazine Working

Concentration
10-100 µM in PBS

Cell Fixation
4% Paraformaldehyde (PFA) in

PBS
[4]

Fixation Time
15-20 minutes at room

temperature
[4]

Permeabilization 0.1% Triton X-100 in PBS [4]

Permeabilization Time
10-15 minutes at room

temperature
[4]

Staining Incubation Time 30-60 minutes

Staining Temperature
Room temperature, protected

from light

Excitation Wavelength ~468 nm [1]

Emission Wavelength ~535 nm [1]

Experimental Protocols
Reagent Preparation

NBD-Hydrazine Stock Solution (10 mM):

Dissolve 2.27 mg of NBD-Hydrazine (MW: 227.18 g/mol ) in 1 mL of anhydrous DMSO.

Aliquot and store at -20°C, protected from light. The stock solution is stable for up to one

month at -20°C and for up to six months at -80°C.[5]
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4% Paraformaldehyde (PFA) in PBS:

Dissolve 4 g of PFA in 100 mL of 1X PBS.

Heat to 60°C while stirring to dissolve.

Add a few drops of 1 M NaOH to clarify the solution.

Cool to room temperature and adjust the pH to 7.4.

Filter through a 0.22 µm filter. Prepare this solution fresh.

Permeabilization Buffer (0.1% Triton X-100 in PBS):

Add 100 µL of Triton X-100 to 100 mL of 1X PBS and mix well.

Wash Buffer:

Phosphate-Buffered Saline (PBS), pH 7.4.

Cell Culture and Treatment (for Positive Control)
Seed cells on sterile glass coverslips in a petri dish or in a multi-well plate suitable for

microscopy.

Culture cells to the desired confluency (typically 60-80%).

Positive Control: To induce the formation of cellular aldehydes, treat the cells with a known

oxidative stress inducer. For example, incubate the cells with 100-500 µM hydrogen peroxide

(H₂O₂) in complete culture medium for 1-2 hours.

Negative Control: Incubate a separate set of cells with the vehicle control (e.g., complete

culture medium without the inducer).

NBD-Hydrazine Staining Protocol
Cell Fixation:

Carefully remove the culture medium from the cells.
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Gently wash the cells twice with 1X PBS.

Add freshly prepared 4% PFA in PBS to cover the cells.

Incubate for 15-20 minutes at room temperature.[4]

Washing:

Aspirate the PFA solution.

Wash the cells three times with 1X PBS for 5 minutes each.

Permeabilization:

Add 0.1% Triton X-100 in PBS to the fixed cells.

Incubate for 10-15 minutes at room temperature.[4]

Washing:

Aspirate the permeabilization buffer.

Wash the cells three times with 1X PBS for 5 minutes each.

NBD-Hydrazine Staining:

Prepare the NBD-Hydrazine working solution by diluting the 10 mM stock solution to a

final concentration of 10-100 µM in 1X PBS. The optimal concentration should be

determined empirically for each cell type and experimental condition.

Add the NBD-Hydrazine working solution to the cells, ensuring the entire surface is

covered.

Incubate for 30-60 minutes at room temperature, protected from light.

Final Washes:

Aspirate the staining solution.
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Wash the cells three to five times with 1X PBS for 5 minutes each to remove unbound

probe.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Seal the edges of the coverslip with nail polish.

Visualize the cells using a fluorescence microscope equipped with a suitable filter set for

NBD/FITC (Excitation: ~468 nm, Emission: ~535 nm).[1]

Image Acquisition and Analysis
Acquire images using consistent settings (e.g., laser power, exposure time, gain) for all

samples (negative control, positive control, and experimental samples).

Quantify the fluorescence intensity of individual cells or regions of interest using image

analysis software (e.g., ImageJ, CellProfiler).

The fluorescence intensity is proportional to the amount of cellular aldehydes and ketones.

Compare the fluorescence intensity between control and treated cells to assess the level of

oxidative stress.

Mandatory Visualization
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Reagent Preparation Cell Preparation and Staining

Prepare NBD-Hydrazine
Stock Solution (10 mM in DMSO)

Prepare 4% PFA
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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